molecular formula C23H25IN2O2 B149333 3,3'-Dipropyloxacarbocyanine iodide CAS No. 53213-79-9

3,3'-Dipropyloxacarbocyanine iodide

Cat. No.: B149333
CAS No.: 53213-79-9
M. Wt: 488.4 g/mol
InChI Key: LWWWYHFXRJVZBL-UHFFFAOYSA-M
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Description

DiI, DiO, DiD and DiR dyes are a family of lipophilic fluorescent stains for labeling membranes. The fluorescence of these environment-sensitive dyes is greatly enhanced when incorporated into membranes or bound to lipophilic biomolecules such as proteins. They are weakly fluorescent in water but highly fluorescent and quite photostable when incorporated into membranes

Scientific Research Applications

1. Application in Membrane Potential Studies

3,3'-Dipropyloxacarbocyanine iodide has been used to study membrane potential variations in rod-outer-segment membranes. Specifically, it serves as a probe to investigate the formation of metarhodopsin II and its association with the generation of a transmembrane potential (Bennett, Michel-Villaz, & Dupont, 2005).

2. Investigation of Molecular Orientation and Optical Properties

The dye has been studied for its optical properties and molecular orientation when adsorbed to gold surfaces. This research is significant for surface-enhanced Raman spectroscopy (SERS) and its application in biomedical imaging (Dietze & Mathies, 2015).

3. Use in Flow-Cytometric Assessment of Membrane Potential

In studies involving the yeast Saccharomyces cerevisiae, this compound has been utilized as a fluorescent probe to assess membrane potential. This application is especially relevant in the field of microbiology and cell biology (Denksteinová, Sigler, & Plášek, 2008).

4. Photochemical Properties in DNA Complexes

The photochemical properties of this compound have been investigated, particularly in relation to its interaction with DNA. This is critical for understanding its application in photoisomerization and triplet state studies (Pronkin & Tatikolov, 2015).

Biochemical Analysis

Biochemical Properties

3,3’-Dipropyloxacarbocyanine iodide interacts with various biomolecules within the cell. It is known to be effluxed to a marked degree relative to the DiOC5-7 in the KB85 cells . This suggests that it interacts with cellular transport proteins, particularly those involved in the efflux of substances from the cell .

Cellular Effects

The primary cellular effect of 3,3’-Dipropyloxacarbocyanine iodide is its ability to stain cell membranes and other lipid-soluble biological structures . This makes it a valuable tool for visualizing these structures under a microscope .

Molecular Mechanism

The molecular mechanism of 3,3’-Dipropyloxacarbocyanine iodide primarily involves its interaction with lipid structures within the cell. As a lipophilic dye, it integrates into lipid-rich structures such as the cell membrane . This integration allows it to provide a fluorescent signal that can be detected using specific wavelengths of light .

Temporal Effects in Laboratory Settings

The temporal effects of 3,3’-Dipropyloxacarbocyanine iodide in laboratory settings are largely dependent on the specific experimental conditions. It is known that the dye is effluxed to a marked degree relative to the DiOC5-7 in the KB85 cells , suggesting that its effects may decrease over time due to this efflux process .

Transport and Distribution

3,3’-Dipropyloxacarbocyanine iodide is known to be transported across the cell membrane . Once inside the cell, it integrates into lipid-rich structures, allowing it to be distributed wherever these structures are located .

Subcellular Localization

The subcellular localization of 3,3’-Dipropyloxacarbocyanine iodide is primarily within lipid-rich structures such as the cell membrane . Its lipophilic nature allows it to integrate into these structures, providing a fluorescent signal that can be used to visualize these structures under a microscope .

Properties

IUPAC Name

3-propyl-2-[3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N2O2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWWYHFXRJVZBL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Dipropyloxacarbocyanine iodide
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